2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one
Description
Properties
IUPAC Name |
2-(pyridin-2-ylmethyl)-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-13-7-10-9-18-6-4-12(10)15-16(13)8-11-3-1-2-5-14-11/h1-3,5,7H,4,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUQIABLAURIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=CC(=O)N(N=C21)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to the desired pyridazinone derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or alcohols.
Scientific Research Applications
Chemistry
-
Building Block for Synthesis :
- The compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it an essential intermediate in organic synthesis.
- Example : It can be utilized in the synthesis of novel heterocycles through cyclization reactions.
-
Functionalization :
- The presence of multiple reactive sites allows for diverse functionalization strategies. This versatility is crucial in developing new materials and pharmaceuticals.
Biology
-
Enzyme Inhibition :
- Preliminary studies suggest that 2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one may act as an enzyme inhibitor. This property is particularly valuable in drug development targeting specific enzymes involved in disease pathways.
- Case Study : Research indicates its potential role in inhibiting certain kinases associated with cancer progression.
-
Antimicrobial Activity :
- The compound has been investigated for its antimicrobial properties against various pathogens. Its efficacy in inhibiting bacterial growth positions it as a candidate for developing new antibiotics.
- Research Findings : Laboratory tests have shown promising results against Gram-positive and Gram-negative bacteria.
Medicine
-
Anti-inflammatory Properties :
- Studies have indicated that the compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Mechanism : It is hypothesized that the compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
-
Anticancer Potential :
- The structural features of 2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one suggest potential anticancer activity. Ongoing research aims to elucidate its mechanism of action and efficacy against various cancer cell lines.
- Clinical Trials : Some derivatives of this compound are currently undergoing preclinical trials to assess their therapeutic potential.
Summary Table of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex synthesis | Versatile intermediate for novel heterocycles |
| Biology | Enzyme inhibition | Potential kinase inhibitor with anticancer properties |
| Antimicrobial activity | Effective against various bacterial strains | |
| Medicine | Anti-inflammatory | Modulates inflammatory pathways |
| Anticancer potential | Promising results against cancer cell lines |
Mechanism of Action
The mechanism of action of 2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Key Observations :
- The thiopyrano-pyridazinone core is unique to the target compound and its acetic acid analog, whereas pyrano or pyrido cores are seen in other derivatives.
- Substituents like pyridin-2-ylmethyl (target compound) and cyclopropylmethyl (CymitQuimica analog) introduce steric and electronic variations impacting binding affinity .
Substituent Effects on Physicochemical Properties
- Polarity : The acetic acid analog (C₁₀H₁₁N₃O₃S) exhibits higher water solubility due to its ionizable carboxylic acid group, whereas the target compound’s pyridinylmethyl group enhances lipophilicity, favoring membrane permeability .
Biological Activity
2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This compound features a unique structural combination of pyridine, thiopyran, and pyridazinone rings, which allows for diverse functionalization and derivatization. The biological activities of this compound include antimicrobial, anticancer, and antioxidant properties.
- IUPAC Name : 2-(pyridin-2-ylmethyl)-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3-one
- Molecular Formula : C₁₃H₁₃N₃OS
- Molecular Weight : 227.26 g/mol
Synthesis
The synthesis of 2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one typically involves multi-step reactions starting from readily available precursors. A common method includes the cyclization of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds containing a pyridyl moiety showed high antibacterial activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from <3.09 to 500 µg/mL .
Antioxidant Activity
The antioxidant potential of 2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one can be inferred from related compounds that have shown remarkable antioxidant activity through DPPH radical scavenging assays. These studies suggest that the presence of the pyridine ring contributes significantly to the antioxidant properties observed in similar derivatives.
Anticancer Activity
The anticancer potential of this compound is supported by findings from related studies where derivatives exhibited significant cytotoxic effects against various cancer cell lines. For example:
- Compounds similar in structure demonstrated IC50 values against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines in the low micromolar range .
Study 1: Antimicrobial and Antioxidant Evaluation
A study synthesized several derivatives with pyridyl moieties and evaluated their antimicrobial and antioxidant activities. The results indicated that specific derivatives showed potent antibacterial effects and significant DPPH radical scavenging activity. The study concluded that these compounds could serve as promising candidates for further development in pharmaceutical applications .
Study 2: Cytotoxic Evaluation
Another research effort focused on evaluating the cytotoxic effects of various pyridazine derivatives on human cancer cell lines. The findings revealed that certain derivatives exhibited strong antiproliferative activity compared to standard chemotherapeutic agents like cisplatin and doxorubicin. These results highlight the potential of thiopyrano-pyridazinone compounds in anticancer drug development .
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[(pyridin-2-yl)methyl]thiopyrano[4,3-c]pyridazin-3-one?
- Methodology : Begin with a pyridazine scaffold and introduce the thiopyrano ring via cyclization. For example, adapt selenium-mediated cycloaddition (as in , Procedure E) using 2-pyridinemethanol derivatives. Post-cyclization, functionalize the pyridazine core with a thiopyrano ring using sulfur-containing reagents (e.g., Lawesson’s reagent). Purify intermediates via column chromatography and confirm structures using H NMR and HRMS .
Q. How can I confirm the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- H/C NMR : Assign peaks for pyridazine protons (δ 8.5–9.5 ppm) and thiopyrano methylene groups (δ 3.0–4.5 ppm). Compare with analogous compounds in and .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and thiopyrano C-S bonds (600–700 cm) .
- HRMS : Validate molecular weight (expected m/z ~330–350 for CHNOS) .
Q. What are the key stability considerations for storage?
- Methodology : Store under inert gas (N) at –20°C in amber vials to prevent oxidation of the thiopyrano sulfur and pyridazine ring hydrolysis. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can I resolve contradictions in regioselectivity during halogenation of the thiopyrano ring?
- Methodology : Use N-bromosuccinimide (NBS) in dichloromethane (DCM) under controlled conditions (0°C, 10 min) to brominate the thiopyrano ring selectively. Monitor reaction progress via TLC and compare bromination patterns with X-ray crystallography data (e.g., ) to confirm regiochemistry .
Q. What strategies optimize yield in multi-step syntheses involving fused heterocycles?
- Methodology :
- Step 1 : Employ microwave-assisted synthesis for cyclization steps (reduces reaction time from hours to minutes).
- Step 2 : Use flow chemistry for halogenation or coupling reactions to improve reproducibility.
- Step 3 : Optimize solvent systems (e.g., DMF/THF mixtures) to enhance solubility of intermediates. Reference ’s procedural hierarchy for guidance .
Q. How can tautomerism in the pyridazin-3-one ring impact biological activity?
- Methodology : Perform computational modeling (DFT) to predict tautomeric equilibria. Validate experimentally via H NMR in DMSO-d/DO mixtures. Compare with bioassay data (e.g., antimicrobial activity in ) to correlate tautomer prevalence with activity .
Q. What analytical techniques differentiate stereoisomers in substituted derivatives?
- Methodology :
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol eluent.
- X-ray Crystallography : Resolve absolute configuration (as in ’s thiopyrano-pyrimidinone structure).
- NOESY NMR : Identify spatial proximity of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
